

3-(2-Chlorophenyl)-1H-Pyrazole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-1H-Pyrazole

Cat. No.: B1302050

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In-Depth Technical Guide: 3-(2-Chlorophenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Chlorophenyl)-1H-Pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format to facilitate research and development.

Core Chemical and Physical Data

3-(2-Chlorophenyl)-1H-pyrazole is a substituted pyrazole with a chlorophenyl group at the 3-position of the pyrazole ring. Its core properties are summarized in the table below.

Property	Value	Reference
CAS Number	59843-55-9	[1]
Molecular Formula	C ₉ H ₇ CIN ₂	[2]
Molecular Weight	178.62 g/mol	
Appearance	Solid	
Melting Point	76-77 °C	
Purity	≥95%	

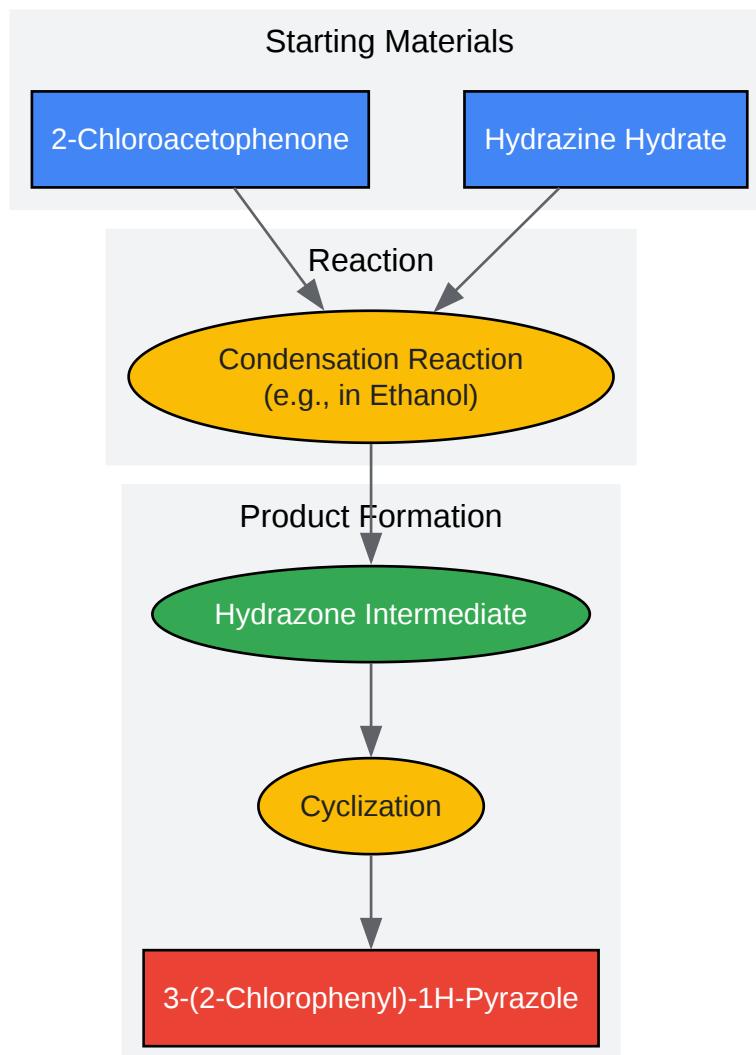
Synthesis and Characterization

The synthesis of **3-(2-Chlorophenyl)-1H-pyrazole** and related derivatives typically involves the cyclocondensation of a β -dicarbonyl compound or its equivalent with a hydrazine derivative. While a precise, step-by-step protocol for this specific molecule is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of analogous pyrazoles.

General Synthetic Workflow

A plausible synthetic route for **3-(2-Chlorophenyl)-1H-pyrazole** involves the reaction of a substituted acetophenone with a hydrazine source. The general workflow can be visualized as follows:

General Synthesis Workflow for 3-(2-Chlorophenyl)-1H-Pyrazole

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Caption: General synthetic pathway for **3-(2-Chlorophenyl)-1H-Pyrazole**.

Experimental Considerations

- Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent such as ethanol. The reaction may be heated to reflux to ensure completion.

- Purification: The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[3][4]
- Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
 - NMR Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
 - Infrared (IR) Spectroscopy: To identify functional groups.[5][6][7]
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - Melting Point Analysis: To assess purity.

Potential Biological Activities and Mechanism of Action

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[8] While specific studies on **3-(2-Chlorophenyl)-1H-pyrazole** are limited, research on analogous compounds suggests potential therapeutic applications.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The potential mechanism involves blocking the synthesis of prostaglandins.

Anticancer Activity

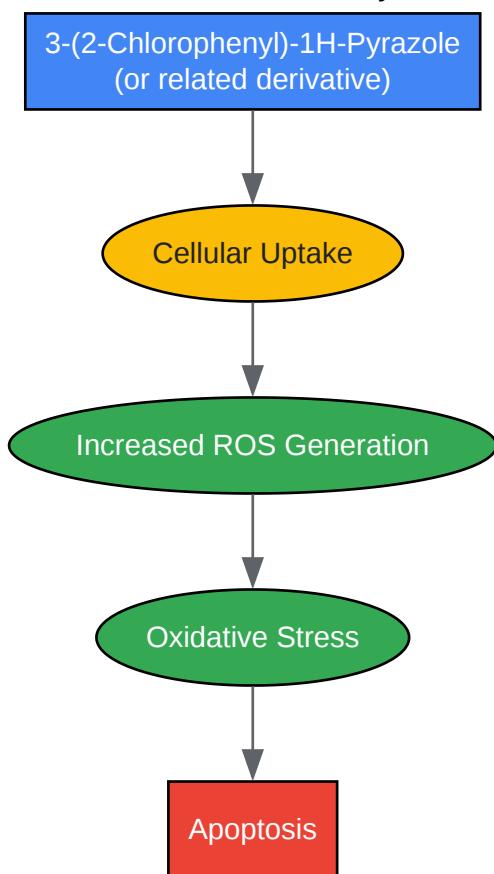
Several studies have highlighted the anticancer potential of pyrazole derivatives.[9][10][11] The proposed mechanisms of action are diverse and can include:

- Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death in cancer cells.[3]
- Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.[11]

- Inhibition of Kinases: Pyrazole scaffolds can be designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[11]

The logical relationship for a potential anticancer mechanism of action is illustrated below:

Potential Anticancer Mechanism of Pyrazole Derivatives



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Caption: Postulated pathway for pyrazole-induced apoptosis in cancer cells.

Antimicrobial Activity

Certain pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial

agents.[\[9\]](#)

Conclusion

3-(2-Chlorophenyl)-1H-pyrazole is a compound with a foundation in the well-documented chemical and pharmacological space of pyrazole derivatives. While specific experimental data for this molecule is sparse in publicly available literature, its structural similarity to other biologically active pyrazoles suggests it as a promising candidate for further investigation in drug discovery programs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research. Further studies are warranted to fully elucidate its synthetic protocols, characterize its biological activity profile, and understand its precise mechanism of action.

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